Ethyl 2-chloro-5-[1-(prop-2-enoyl)piperidine-4-amido]benzoate
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Overview
Description
Ethyl 2-chloro-5-[1-(prop-2-enoyl)piperidine-4-amido]benzoate is a synthetic organic compound that belongs to the class of benzoate esters This compound is characterized by the presence of a piperidine ring, a benzoate ester, and a chloro substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-chloro-5-[1-(prop-2-enoyl)piperidine-4-amido]benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Chloro Substituent: Chlorination of the aromatic ring is achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Esterification: The benzoate ester is formed through an esterification reaction involving benzoic acid and ethanol in the presence of an acid catalyst.
Amidation: The final step involves the amidation of the ester with a suitable amine to introduce the amido group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-chloro-5-[1-(prop-2-enoyl)piperidine-4-amido]benzoate can undergo various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Reduction Reactions: The carbonyl group in the amido moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The piperidine ring can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol.
Reduction: Lithium aluminum hydride in ether.
Oxidation: Hydrogen peroxide in acetic acid.
Major Products
Substitution: Formation of substituted benzoate esters.
Reduction: Formation of amines.
Oxidation: Formation of N-oxides.
Scientific Research Applications
Ethyl 2-chloro-5-[1-(prop-2-enoyl)piperidine-4-amido]benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-chloro-5-[1-(prop-2-enoyl)piperidine-4-amido]benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Ethyl 2-chloro-5-[1-(prop-2-enoyl)piperidine-4-amido]benzoate can be compared with other benzoate esters and piperidine derivatives. Similar compounds include:
This compound: Differing in the position or nature of substituents.
Piperidine Derivatives: Compounds with variations in the piperidine ring structure.
Benzoate Esters: Compounds with different ester groups or aromatic substitutions.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-chloro-5-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O4/c1-3-16(22)21-9-7-12(8-10-21)17(23)20-13-5-6-15(19)14(11-13)18(24)25-4-2/h3,5-6,11-12H,1,4,7-10H2,2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYUGJQBTTDQUQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)NC(=O)C2CCN(CC2)C(=O)C=C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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